

Application Notes and Protocols for AZD8154 in Primary Human Cells

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Compound of Interest

Compound Name: AZD8154
Cat. No.: B10821542

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1][2] These isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for inflammatory and respiratory diseases such as asthma.[1] **AZD8154** has been shown to modulate immune cell responses in primary human cells, highlighting its potential for research and drug development in immunology.[1][3]

These application notes provide detailed protocols for utilizing **AZD8154** in primary human peripheral blood mononuclear cells (PBMCs), eosinophils, and neutrophils. The information is intended to guide researchers in designing and executing experiments to study the effects of **AZD8154** on key cellular functions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **AZD8154** against PI3K Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **AZD8154** against human PI3K isoforms. This data is crucial for determining the appropriate concentration range for in vitro experiments.

| PI3K Isoform | IC50 (nM) | pIC50 |
|---------------|-----------|-------|
| PI3K γ | 0.79 | 9.1 |
| PI3K δ | 0.69 | 9.2 |
| PI3K α | 61 | 7.2 |
| PI3K β | 1400 | 5.9 |

Data sourced from
AstraZeneca Open Innovation.

Table 2: In Vitro Inhibition of PI3K Isoforms in Cell Lines by **AZD8154**

This table provides the IC50 values of **AZD8154** in specific cell lines, demonstrating its cellular activity.

| PI3K Isoform | Cell Line | IC50 (nM) | pIC50 |
|---------------|-----------|-----------|-------|
| PI3K γ | RAW 264 | 0.76 | 9.1 |
| PI3K δ | JEKO-1 | 4.3 | 8.4 |
| PI3K α | PDPK1 | >18400 | <4.7 |
| PI3K β | TOR7 | >30000 | <4.5 |

Data sourced from
AstraZeneca Open
Innovation.

Signaling Pathway

AZD8154 exerts its effects by inhibiting the PI3K γ and PI3K δ isoforms, which are key components of the PI3K/AKT signaling pathway. This pathway is crucial for regulating various cellular processes in immune cells, including proliferation, survival, and inflammatory responses.



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PI3K signaling pathway inhibited by **AZD8154**.

Experimental Protocols

1. Preparation of **AZD8154** Stock Solution

Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.

Materials:

- **AZD8154** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Refer to the manufacturer's datasheet for the molecular weight of **AZD8154**.
- To prepare a 10 mM stock solution, weigh the appropriate amount of **AZD8154** powder and dissolve it in the corresponding volume of DMSO.
- Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

2. Inhibition of Cytokine Release from Primary Human PBMCs

This protocol details the isolation of PBMCs and the subsequent assay to measure the effect of **AZD8154** on cytokine release following stimulation.



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Workflow for PBMC cytokine release assay.

Materials:

- Human whole blood from healthy or asthmatic donors
- Ficoll-Paque™ or other density gradient medium
- Phosphate-buffered saline (PBS)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **AZD8154** stock solution
- Stimulants: Anti-CD2, Anti-CD3, and Anti-CD28 antibodies
- 96-well cell culture plates
- Cytokine detection assay (e.g., ELISA or multiplex bead array)

Protocol:

2.1. PBMC Isolation:

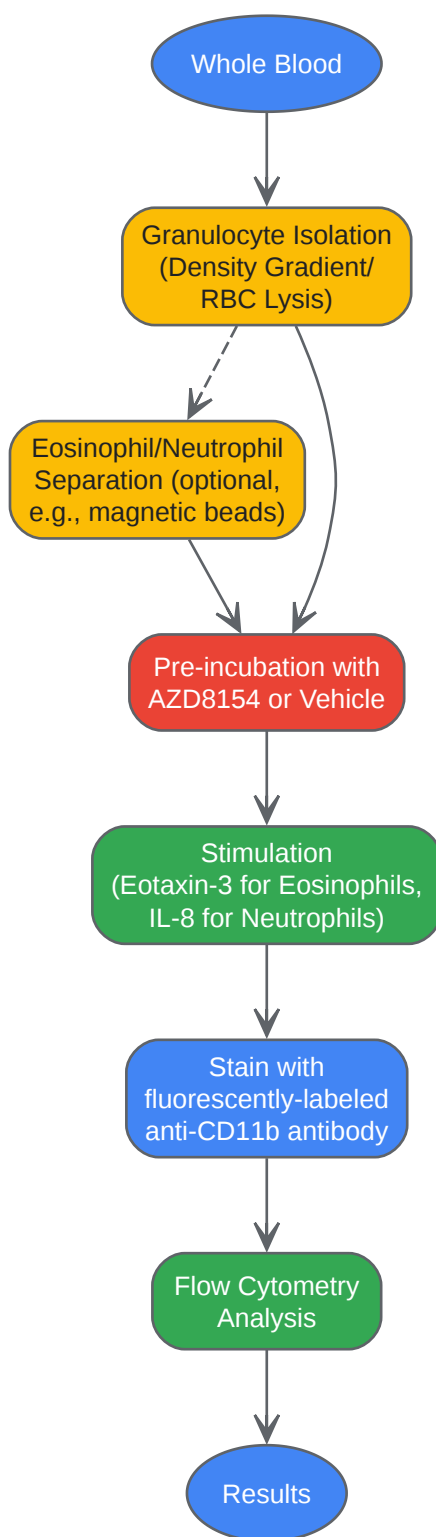
- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical centrifuge tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
- Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.

2.2. Cytokine Release Assay:

- Seed PBMCs into a 96-well plate at a density of 2×10^5 cells per well in 100 μ L of complete medium.
- Prepare serial dilutions of **AZD8154** in complete medium. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 1000 nM) to determine the optimal inhibitory concentration.
- Add the **AZD8154** dilutions or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare the stimulating antibody cocktail (e.g., plate-bound anti-CD3 and soluble anti-CD2 and anti-CD28).
- Add the stimulants to the appropriate wells. Include unstimulated controls.
- Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
- After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
- Carefully collect the supernatant for cytokine analysis.
- Measure the concentration of relevant cytokines (e.g., IFN- γ , IL-2, IL-6, TNF- α) using an appropriate assay according to the manufacturer's instructions.

3. Inhibition of CD11b Expression on Primary Human Eosinophils and Neutrophils

This protocol describes the isolation of granulocytes (eosinophils and neutrophils) and the subsequent flow cytometric analysis of CD11b surface expression, a marker of cell activation.



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Workflow for granulocyte CD11b expression assay.

Materials:

- Human whole blood from healthy or asthmatic donors
- Reagents for granulocyte isolation (e.g., Dextran sedimentation followed by density gradient centrifugation, or immunomagnetic separation kits)
- Red blood cell (RBC) lysis buffer
- HBSS or other suitable buffer
- **AZD8154** stock solution
- Stimulants: Eotaxin-3 (for eosinophils), IL-8 (for neutrophils)
- Fluorescently-labeled anti-human CD11b antibody and corresponding isotype control
- Flow cytometry tubes
- Flow cytometer

Protocol:

3.1. Granulocyte Isolation:

- Isolate granulocytes from whole blood using a preferred method. A common approach involves density gradient separation to obtain a granulocyte/RBC pellet, followed by RBC lysis.
- Alternatively, commercial kits for the direct isolation of eosinophils or neutrophils from whole blood via negative selection can be used for higher purity.
- After isolation, wash the cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1×10^6 cells/mL.

3.2. CD11b Expression Assay:

- Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
- Prepare serial dilutions of **AZD8154**. A dose-response curve is recommended.

- Add the **AZD8154** dilutions or vehicle control to the tubes and pre-incubate for 30-60 minutes at 37°C.
- Add the appropriate stimulant to each tube (Eotaxin-3 for eosinophils, IL-8 for neutrophils) at a pre-determined optimal concentration. Include unstimulated controls.
- Incubate for 15-30 minutes at 37°C.
- Stop the reaction by adding ice-cold PBS.
- Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
- Add the fluorescently-labeled anti-CD11b antibody or isotype control to the cell pellets.
- Incubate for 20-30 minutes on ice in the dark.
- Wash the cells with PBS to remove unbound antibody.
- Resuspend the cells in flow cytometry buffer.
- Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of CD11b on the cell population of interest.

Conclusion

AZD8154 is a valuable tool for investigating the role of PI3K γ and PI3K δ in primary human immune cells. The protocols outlined above provide a framework for studying its effects on cytokine release and cell activation. Researchers should optimize parameters such as inhibitor concentration and incubation times for their specific experimental systems. These application notes are intended to facilitate further research into the immunomodulatory properties of **AZD8154** and its potential therapeutic applications.

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References

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